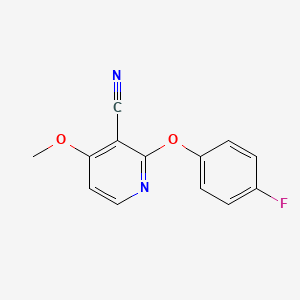

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Information on the specific chemical reactions involving “2-(4-Fluorophenoxy)-4-methoxynicotinonitrile” is not available .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .Wissenschaftliche Forschungsanwendungen

Fluoroionophores and Metal Recognition

Research has developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, demonstrating spectral diversity when interacting with metal cations. These fluoroionophores, including specific derivatives, exhibit precise chelation and recognition capabilities for metals like Zn+2 and Cd+2, showcasing their potential in metal detection and cellular staining for fluorescence and ratio fluorescence methods (Hong et al., 2012).

Hydrogen Bonding in Methoxyphenols

Methoxyphenols, which share structural similarities with "2-(4-Fluorophenoxy)-4-methoxynicotinonitrile," have been studied for their strong intermolecular and intramolecular hydrogen bonding capabilities. These properties are significant in the context of antioxidants and biologically active molecules, with research providing insights into thermochemical properties, solvent interactions, and substituent effects (Varfolomeev et al., 2010).

Proton Exchange Membranes

Studies on poly(arylene ether sulfone) copolymers incorporating fluoroalkyl and methoxy groups reveal their suitability as proton exchange membranes for fuel cell applications. These materials exhibit high proton conductivity and thermal stability, highlighting their importance in energy technology (Kim et al., 2008).

Fluorescent Probes for pH and Metal Cation Sensing

Research on benzoxazole and benzothiazole analogues demonstrates their applicability as fluorescent probes for sensing magnesium and zinc cations, as well as pH changes. Such compounds, due to their high sensitivity and selectivity, play a crucial role in bioimaging and environmental monitoring (Tanaka et al., 2001).

Chemical Sensing and Molecular Interactions

The structural and electronic properties of similar fluorophenyl compounds have been explored, revealing their potential in developing fluorescence probes based on the intramolecular photoinduced electron transfer (PeT) mechanism. These findings are pivotal for creating highly sensitive detectors for biological and chemical analytes (Gabe et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile in animal models have not been reported .

Eigenschaften

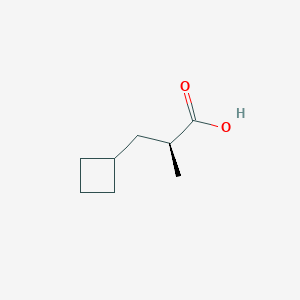

IUPAC Name |

2-(4-fluorophenoxy)-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTGWHWTYXVZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2707844.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2707848.png)

![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)

![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2707857.png)

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)

![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)

![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)